molecular formula C14H18N2O3S B2489478 [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol CAS No. 338422-51-8

[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol

Cat. No.: B2489478
CAS No.: 338422-51-8
M. Wt: 294.37
InChI Key: HJEKSGLMWIKOKN-UHFFFAOYSA-N
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Description

[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol is a complex organic compound with a unique structure that combines a dimethoxyphenethyl group, a sulfanyl group, and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The sulfanyl group is introduced through a subsequent reaction with a thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenethyl ring can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenethyl ring .

Scientific Research Applications

[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the phenethylamine backbone but lacks the imidazole and sulfanyl groups.

    Imidazole derivatives: Compounds like histamine, which contain the imidazole ring but differ in other functional groups.

    Thiols: Compounds containing sulfanyl groups but lacking the complex structure of [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-11(9-17)8-15-14(16)20/h3-4,7-8,17H,5-6,9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKSGLMWIKOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CNC2=S)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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